YM 934

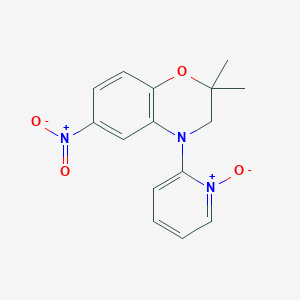

Description

The exact mass of the compound 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Oxides - Cyclic N-Oxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality YM 934 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about YM 934 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

136544-11-1 |

|---|---|

Molecular Formula |

C15H15N3O4 |

Molecular Weight |

301.30 g/mol |

IUPAC Name |

2,2-dimethyl-6-nitro-4-(1-oxidopyridin-1-ium-2-yl)-3H-1,4-benzoxazine |

InChI |

InChI=1S/C15H15N3O4/c1-15(2)10-16(14-5-3-4-8-17(14)19)12-9-11(18(20)21)6-7-13(12)22-15/h3-9H,10H2,1-2H3 |

InChI Key |

GOTJEXSHEQBBSV-UHFFFAOYSA-N |

SMILES |

CC1(CN(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=[N+]3[O-])C |

Canonical SMILES |

CC1(CN(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=[N+]3[O-])C |

Other CAS No. |

136544-11-1 |

Synonyms |

2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide 2H-1,4-benzoxazine, 3,4-dihydro-2,2-dimethyl-6-nitro-4-(2-pyridinyl)-, N-oxide YM 934 YM-934 YM934 |

Origin of Product |

United States |

Foundational & Exploratory

YM-934 mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of YM-934

Introduction

YM-934, a novel benzoxazine derivative, has been identified as a potent potassium channel opener. Its primary mechanism of action involves the activation of ATP-sensitive potassium (KATP) channels, leading to a range of cardiovascular effects. This technical guide provides a comprehensive overview of the core mechanism of action of YM-934, detailing its pharmacological profile, the signaling pathways it modulates, and the experimental evidence supporting these findings. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and cardiovascular medicine.

Core Mechanism of Action: Activation of ATP-Sensitive Potassium Channels

The principal pharmacological action of YM-934 is the opening of ATP-sensitive potassium (KATP) channels. This action leads to the hyperpolarization of the cell membrane, which in turn causes the closure of voltage-gated calcium channels. The subsequent decrease in intracellular calcium concentration results in the relaxation of smooth muscle and a reduction in the excitability of cardiac myocytes.

Molecular Interaction with KATP Channels

YM-934 enhances the activity of KATP channels by decreasing their sensitivity to intracellular ATP.[1] In the absence of ATP, YM-934 can still enhance partially run-down channels.[1] However, it has no effect on completely run-down channels unless a nucleoside diphosphate, such as UDP, is present to induce channel openings.[1] This suggests that YM-934's mechanism is similar to other known KATP channel openers like pinacidil and lemakalim.[1] The effects of YM-934 can be competitively antagonized by glibenclamide, a well-known KATP channel blocker.[2]

Tissue Selectivity

YM-934 exhibits a degree of tissue specificity in its action. It is effective on cardiac KATP channels and vascular smooth muscle but has been shown to be ineffective in the insulin-secreting cell line, HIT T15 β-cells, at concentrations up to 100 microM.[1] This suggests a preferential activity on cardiovascular KATP channels over those found in pancreatic beta-cells.

Pharmacological Effects

The activation of KATP channels by YM-934 manifests in several significant pharmacological effects, primarily related to the cardiovascular system.

Vasodilation

YM-934 is a potent vasodilator, with a particularly pronounced effect on the coronary artery.[2] In anesthetized dogs, intravenous administration of YM-934 dose-dependently increases coronary artery blood flow (CBF) while decreasing total peripheral resistance and mean blood pressure.[2] It selectively increases CBF with minimal impact on vertebral, carotid, mesenteric, renal, and femoral artery blood flow.[2] In isolated rabbit aorta, YM-934 relaxes contractions induced by 20 mM KCl and by norepinephrine or prostaglandin F2α.[2]

Cardioprotection

YM-934 has demonstrated cardioprotective effects in ischemic/reperfused hearts. Treatment with YM-934 enhances the post-ischemic recovery of left ventricular developed pressure, attenuates the rise in end-diastolic pressure, and suppresses the release of creatine kinase and ATP metabolites during reperfusion.[3] This cardioprotective effect is attributed to the preservation of mitochondrial function during ischemia, likely through the opening of mitochondrial KATP channels.[3] This is supported by the observation that YM-934 preserves mitochondrial oxygen consumption in hypoxic skinned myocardial bundles, an effect that is abolished by the mitochondrial KATP channel blocker 5-hydroxydecanoate.[3]

Effects on Airway Smooth Muscle

In addition to its cardiovascular effects, YM-934 has been shown to inhibit platelet-activating factor (PAF)-induced airway hyperresponsiveness in guinea pigs.[4] This effect may involve both bronchodilatory actions and other mechanisms, such as a decrease in the release of neuropeptides from sensory nerve terminals.[4]

Quantitative Data

The following tables summarize the available quantitative data on the potency and efficacy of YM-934 from various experimental models.

| Parameter | Value | Species/Tissue | Experimental Condition | Reference |

| EC50 | ~3 µM | Guinea pig ventricular myocytes | Induction of glibenclamide-sensitive K+ current (whole-cell clamp) | [1] |

| IC50 | 14 nM | Rat portal vein | Inhibition of spontaneous rhythmic contractions | [2] |

| IC50 | 38 nM (Lemakalim) | Rat portal vein | Inhibition of spontaneous rhythmic contractions (for comparison) | [2] |

Table 1: Potency of YM-934 in In Vitro Preparations

| Dose Range (i.v.) | Effect | Species | Model | Reference |

| 1-10 µg/kg | Dose-dependent increase in coronary blood flow, decrease in total peripheral resistance and mean blood pressure | Dog | Pentobarbital-anesthetized | [2] |

| 10-100 µg/kg | Dose-dependent inhibition of PAF-induced airway hyperresponsiveness | Guinea pig | Anesthetized | [4] |

Table 2: In Vivo Efficacy of YM-934

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of YM-934 and a typical experimental workflow for its characterization.

Caption: Signaling pathway of YM-934 in a target cell.

Caption: Experimental workflow for characterizing YM-934.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the methodologies employed in the cited studies can be summarized as follows:

Patch-Clamp Electrophysiology

-

Objective: To directly measure the effect of YM-934 on the activity of KATP channels in isolated cardiac myocytes.

-

Methodology:

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from guinea pig hearts.

-

Patch-Clamp Recording: Whole-cell and inside-out patch-clamp configurations are used to record ion channel currents.

-

Drug Application: YM-934 is applied to the cells at various concentrations to determine its effect on KATP channel currents.

-

Data Analysis: The concentration-response curve is generated to calculate the EC50 value. The effect of YM-934 is also tested in the presence of ATP and KATP channel blockers like glibenclamide to confirm its mechanism of action.

-

Isolated Tissue Bath Studies

-

Objective: To assess the functional effect of YM-934 on vascular smooth muscle contraction and relaxation.

-

Methodology:

-

Tissue Preparation: Tissues such as rat portal vein or rabbit aorta are dissected and mounted in an organ bath containing a physiological salt solution.

-

Contraction Induction: The tissues are pre-contracted with agents like KCl, norepinephrine, or prostaglandin F2α.

-

Drug Application: YM-934 is added cumulatively to the organ bath to elicit a relaxation response.

-

Data Analysis: The relaxation is measured as a percentage of the pre-contraction, and an IC50 value is calculated. The experiment is repeated in the presence of antagonists like glibenclamide to confirm the involvement of KATP channels.

-

In Vivo Hemodynamic Studies

-

Objective: To evaluate the cardiovascular effects of YM-934 in a whole-animal model.

-

Methodology:

-

Animal Preparation: Animals (e.g., dogs) are anesthetized, and catheters are placed to measure blood pressure and blood flow in various arteries.

-

Drug Administration: YM-934 is administered intravenously at different doses.

-

Hemodynamic Monitoring: Mean blood pressure, coronary blood flow, and total peripheral resistance are continuously monitored.

-

Data Analysis: Dose-response relationships for the hemodynamic parameters are established.

-

Conclusion

YM-934 is a potent and selective opener of ATP-sensitive potassium channels, with primary activity in the cardiovascular system. Its mechanism of action, involving membrane hyperpolarization and subsequent reduction in intracellular calcium, leads to significant vasodilation, particularly in the coronary arteries, and confers cardioprotective effects during ischemia-reperfusion injury. The quantitative data and experimental evidence strongly support its classification as a KATP channel opener. Further research may explore the therapeutic potential of YM-934 in cardiovascular diseases such as angina and hypertension.

References

- 1. YM934, a novel K+ channel opener, activates ATP-sensitive K+ channels in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic profiles of YM934, a novel potassium channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of an ATP-sensitive potassium channel opener, YM934, in mitochondrial energy production in ischemic/reperfused heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of YM934, a KATP channel opener, on airway hyperresponsiveness induced by platelet activating factor in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carbomer 934

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 934, a high molecular weight polymer of acrylic acid, is a cornerstone excipient in the pharmaceutical and cosmetic industries. Its primary function is as a rheology modifier, enabling the formation of stable gels, suspensions, and emulsions. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Carbomer 934, with a focus on quantitative data and detailed experimental protocols to support research and development activities.

Initially, it is important to clarify that the designation "YM-934" is not commonly associated with this polymer in scientific literature. The correct and widely recognized identifier is Carbomer 934.

Chemical Structure and Properties

Carbomer 934 is a synthetic polymer of acrylic acid cross-linked with allyl ethers of sucrose.[1] The IUPAC name for the polymer is poly(1-carboxyethylene).[2] Its polymeric nature means it does not have a discrete molecular weight; instead, it is characterized by a high molecular weight range.[3] The fundamental repeating unit is acrylic acid.

Table 1: Chemical and Physical Properties of Carbomer 934

| Property | Value | References |

| Chemical Name | Poly(acrylic acid), cross-linked with allyl sucrose | [1] |

| CAS Number | 9007-16-3 | [4] |

| Molecular Formula | (C₃H₄O₂)n | [2] |

| Appearance | White, fluffy powder | [5] |

| Odor | Slightly acetic | [5] |

| Solubility | Swells in water and other polar solvents | [6] |

| pH of 0.5% aqueous dispersion | 2.7 - 3.5 | [7] |

| Carboxylic Acid Content | 56.0% - 68.0% | [8] |

Mechanism of Action: pH-Dependent Thickening

The thickening property of Carbomer 934 is activated upon neutralization of its acidic carboxylic acid groups. In an aqueous dispersion, the polymer molecules remain in a coiled state. The addition of a neutralizing agent (e.g., triethanolamine, sodium hydroxide) causes the carboxyl groups to ionize. The resulting electrostatic repulsion between the negatively charged carboxylate ions leads to the uncoiling and swelling of the polymer chains, significantly increasing the viscosity of the solution and forming a gel.

Quantitative Data

Rheological Properties

The viscosity of Carbomer 934 gels is a critical parameter and is influenced by concentration, pH, and the presence of other ions.

Table 2: Viscosity of Neutralized Aqueous Dispersions of Carbomer 934

| Concentration (w/w %) | pH | Viscosity (cP) | Reference |

| 0.2% | 7.3 - 7.8 | 2,050 - 5,450 | [7] |

| 0.5% | 7.3 - 7.8 | 30,500 - 39,400 | [7][8] |

Drug Release Kinetics

Carbomer 934 is extensively used in controlled-release oral solid dosage forms. The polymer swells in the gastrointestinal tract, forming a gel layer that controls the diffusion of the embedded drug. The release mechanism is often a combination of diffusion and erosion of the polymer matrix.

Table 3: Drug Release Characteristics from Carbomer 934 Matrices (Illustrative)

| Drug | Polymer Concentration (%) | Release Mechanism | Key Findings | Reference |

| Theophylline | 10%, 30%, 50% | Anomalous (non-Fickian) transport | Release rate decreased with increasing polymer concentration. | [9] |

| Clotrimazole | 1.0% | - | Permeation enhanced by various oils and surfactants. | [10] |

Note: Specific release profiles are highly dependent on the drug's properties and the complete formulation.

Toxicological Data

Carbomer 934 is generally considered a safe and biocompatible material for topical and oral administration.

Table 4: Summary of Toxicological Data for Carbomer 934

| Test | Species | Route | Result | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2500 mg/kg | [3] |

| Skin Irritation | - | - | Non-irritating at typical concentrations | [11] |

| Eye Irritation | - | - | May cause irritation at high concentrations | [12] |

Experimental Protocols

Preparation of a Carbomer 934 Gel (1% w/w)

This protocol describes a standard method for preparing a simple aqueous gel.

Methodology:

-

Dispersion: Slowly and carefully sift Carbomer 934 powder into the vortex of vigorously agitated purified water. This helps to prevent the formation of clumps.

-

Hydration: Continue stirring until the polymer is fully dispersed. Allow the solution to stand for a period (e.g., 2-24 hours) to ensure complete hydration of the polymer particles.

-

Neutralization: While stirring, add a neutralizing agent such as triethanolamine (TEA) or a sodium hydroxide solution dropwise.

-

Gel Formation: As the pH of the dispersion approaches neutrality (typically pH 6-8), a significant increase in viscosity will be observed, and a clear gel will form.

-

Final pH Adjustment: Carefully monitor the pH and add the neutralizer until the desired pH and viscosity are achieved.

Viscosity Measurement of a Carbomer 934 Gel

Methodology:

-

Instrument: A rotational viscometer (e.g., Brookfield type) is commonly used.

-

Spindle and Speed Selection: Choose an appropriate spindle and rotational speed based on the expected viscosity of the gel. For highly viscous gels, a T-bar spindle with a helipath stand may be necessary to ensure fresh material is constantly being measured.

-

Sample Preparation: Place a sufficient amount of the gel in a beaker, ensuring there are no air bubbles.

-

Equilibration: Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

-

Measurement: Immerse the spindle into the gel to the specified depth. Allow the reading to stabilize before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).

Applications in Drug Development

Carbomer 934's versatility makes it a valuable component in a wide range of pharmaceutical formulations:

-

Topical Gels and Creams: It provides the desired consistency and feel for products applied to the skin.[10]

-

Ophthalmic Preparations: Its mucoadhesive properties can prolong the contact time of drugs with the ocular surface.

-

Oral Suspensions: It effectively suspends insoluble drug particles, ensuring uniform dosage.

-

Controlled-Release Tablets: It forms a hydrogel matrix that controls the release of the active pharmaceutical ingredient over an extended period.[13][14]

-

Bioadhesive Formulations: It can be used to formulate preparations that adhere to mucous membranes, providing localized drug delivery.

Conclusion

Carbomer 934 remains a critical excipient in modern pharmaceutical and cosmetic formulation due to its predictable and effective rheology-modifying properties. A thorough understanding of its chemical characteristics, mechanism of action, and the impact of formulation variables on its performance is essential for the successful development of stable and efficacious products. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and formulators working with this versatile polymer.

References

- 1. researchgate.net [researchgate.net]

- 2. Carbomer 934 - CD Formulation [formulationbio.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. researchgate.net [researchgate.net]

- 8. EP0312340A1 - Use of carbomer in controlled-release formulations to enhance or increase the dissolution rate of poorly soluble pharmacologically active substances - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. serva.de [serva.de]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. iajps.com [iajps.com]

- 14. Controlled & Modified Release for Tablet | Carbomer 934 Applications [pharmacompass.com]

An In-depth Technical Guide to YM-348: A Potent 5-HT2C Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and pharmacological profile of YM-348, a potent and selective serotonin 2C (5-HT2C) receptor agonist. The initial query for "YM-934" did not yield a specific bioactive molecule, with search results pointing overwhelmingly to Carbomer 934, a polymer excipient. It is highly probable that the intended subject of the query was YM-348, a drug candidate from Yamanouchi Pharmaceutical (now Astellas Pharma), given the "YM" designation and the detailed scientific information available that aligns with the user's request for a technical guide on a drug's core.

Introduction to YM-348

YM-348, with the chemical name (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, is an indazolethylamine derivative that has been investigated for its therapeutic potential, particularly in the treatment of obesity.[1] It acts as a potent agonist at the 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system and implicated in the regulation of mood, appetite, and other physiological processes.

Physicochemical Properties and Structure

| Property | Value |

| IUPAC Name | (2S)-1-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)propan-2-amine |

| CAS Number | 372163-84-3[1][2] |

| Molecular Formula | C14H17N3O[1] |

| Molar Mass | 243.310 g·mol−1[1] |

| Appearance | Not specified in literature |

Synthesis of YM-348

The synthesis of YM-348 involves a multi-step process. While a detailed, step-by-step protocol for large-scale synthesis is proprietary, the general synthetic strategy can be outlined based on the available literature on related compounds and the structure of YM-348. A key step in the synthesis of similar tetracyclic core structures often involves a Fischer indole synthesis followed by the construction of the indoline ring. Resolution techniques, such as the use of chiral acids like dibenzoyl-d-tartaric acid, are employed to isolate the desired enantiomer. The final steps typically involve functional group manipulations and salt formation to yield the target compound.

Biological Activity and Pharmacology

Receptor Binding Affinity and Selectivity

YM-348 demonstrates high affinity for the human 5-HT2C receptor. The functional selectivity of YM-348 for the 5-HT2C receptor is among the highest for 5-HT2C receptor agonists.[3]

| Receptor | Ki (nM) | Selectivity vs. 5-HT2C |

| Human 5-HT2C | 0.89 | - |

| 5-HT2A | Not specified | 15x (EC50) |

| 5-HT2B | Not specified | 3x (EC50) |

In Vivo Pharmacological Effects

Oral administration of YM-348 in rats has been shown to induce physiological responses consistent with 5-HT2C receptor agonism, including penile erections and hypolocomotion.[3] These effects were completely blocked by the selective 5-HT2C receptor antagonist, SB242084, confirming the mechanism of action.[3]

The dose-response curve for penile erections was observed to be an inverted U-shape, a phenomenon that was not attributed to the activation of 5-HT2A or 5-HT2B receptors or cardiovascular effects.[3] Further studies in anesthetized rats confirmed that this inverted U-shaped dose-response was not due to behavioral changes.[4]

Mechanism of Action and Signaling Pathway

As a 5-HT2C receptor agonist, YM-348 binds to and activates this G-protein coupled receptor. The 5-HT2C receptor is primarily coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Caption: 5-HT2C Receptor Gq Signaling Pathway.

Experimental Protocols

Receptor Binding Assay (General Protocol)

A detailed experimental protocol for YM-348 is not publicly available. However, a general protocol for a competitive radioligand binding assay to determine the affinity of a compound for the 5-HT2C receptor would be as follows:

-

Membrane Preparation: Cell membranes expressing the human 5-HT2C receptor are prepared from a stable cell line.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions is prepared.

-

Incubation: Membranes, a radiolabeled ligand (e.g., [³H]-mesulergine), and varying concentrations of the test compound (YM-348) are incubated together.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

In Vivo Penile Erection Model in Rats (Cited Protocol)

The pro-erectile effects of YM-348 were examined in conscious male Wistar rats.[4]

-

Animal Acclimation: Rats are acclimated to the experimental conditions.

-

Drug Administration: YM-348 is administered subcutaneously at various doses.[4]

-

Observation: The number of penile erections is observed and recorded over a specific time period.

-

Antagonist Studies: To confirm the mechanism, a selective 5-HT2C receptor antagonist (e.g., SB242084) is administered prior to YM-348.[4]

Conclusion

YM-348 is a potent and selective 5-HT2C receptor agonist with demonstrated in vivo activity. Its pharmacological profile suggests potential therapeutic applications where modulation of the serotonergic system is desired. This technical guide provides a summary of the publicly available scientific information on YM-348, offering a foundation for researchers and drug development professionals interested in this compound and the broader class of 5-HT2C receptor agonists. Further research and clinical development would be necessary to fully elucidate its therapeutic potential and safety profile.

References

In-Depth Technical Guide to YM-934: A Potent ATP-Sensitive Potassium Channel Opener

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of YM-934, a potent ATP-sensitive potassium (K-ATP) channel opener. The document details its chemical properties, mechanism of action, signaling pathways, and relevant experimental protocols, offering a valuable resource for researchers in pharmacology and drug development.

Core Compound Information

YM-934 is a novel benzoxazine derivative that has demonstrated significant potential as a vasodilator. Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| Full Chemical Name | 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide |

| CAS Number | 148545-63-9 |

| Molecular Formula | C₁₅H₁₅N₃O₄ |

| Molecular Weight | 301.30 g/mol |

Mechanism of Action and Signaling Pathway

YM-934 functions as a selective opener of ATP-sensitive potassium (K-ATP) channels. These channels are crucial in linking the metabolic state of a cell to its electrical activity. In vascular smooth muscle cells, the opening of K-ATP channels by YM-934 leads to an efflux of potassium ions (K⁺), causing hyperpolarization of the cell membrane. This change in membrane potential inhibits the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to the relaxation of the smooth muscle, and consequently, vasodilation.

The signaling cascade initiated by YM-934 can be visualized as follows:

Caption: Signaling pathway of YM-934 in vascular smooth muscle cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of YM-934.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of YM-934 on K-ATP channel currents in isolated vascular smooth muscle cells.

I. Cell Preparation

-

Isolate single vascular smooth muscle cells from the desired artery (e.g., coronary, mesenteric) using enzymatic digestion.

-

Plate the isolated cells on glass coverslips and allow them to adhere.

-

Mount the coverslip onto the recording chamber of an inverted microscope.

II. Recording Solutions

-

Bath Solution (Extracellular): Composed of (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Pipette Solution (Intracellular): Composed of (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 3 Mg-ATP. Adjust pH to 7.2 with KOH.

III. Recording Procedure

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Establish a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply voltage ramps or steps to elicit membrane currents.

-

Perfuse the bath with a control solution and then with a solution containing YM-934 at various concentrations (e.g., 10 nM to 10 µM).

-

Record the changes in outward current, which are indicative of K-ATP channel activity.

The experimental workflow for patch-clamp analysis is illustrated below:

Technical Guide: Physicochemical Properties of Carbomer 934

Disclaimer: Initial searches for a compound designated "YM-934" did not yield information on a specific active pharmaceutical ingredient. The data presented in this guide pertains to Carbomer 934 (also known by the trade name Carbopol® 934), a widely used pharmaceutical excipient. It is possible that the query for "YM-934" was intended to refer to this substance.

This technical guide provides an in-depth overview of the solubility and stability of Carbomer 934, targeting researchers, scientists, and professionals in drug development.

Core Properties of Carbomer 934

Carbomer 934 is a high molecular weight polymer of acrylic acid that is cross-linked with allyl ethers of sucrose.[1] It is a synthetic polymer used extensively in the pharmaceutical and cosmetic industries as a thickening, suspending, and emulsifying agent.[2][3][4] In its raw form, it is a white, fluffy, and hygroscopic powder.[1]

Physicochemical Data

The following table summarizes the key quantitative specifications for Carbomer 934.

| Property | Specification |

| Carboxylic Acid (-COOH) Content | 56.0% - 68.0% (on dried basis)[1] |

| Viscosity (0.5% neutralized aqueous dispersion at 25°C) | 30,500 - 39,400 mPa·s[1] |

| Molecular Weight | Variable, high molecular weight polymer[1] |

| Primary Particle Size | ~0.2 µm in diameter |

| Flocculated Powder Particle Size | 2-7 µm in diameter |

Solubility Profile

Carbomer 934 does not dissolve in the traditional sense but rather swells significantly in water and other polar solvents to form a gel or dispersion.[1][5] This swelling is a result of its three-dimensionally cross-linked microgel structure.[5] The polymer is soluble in water, glycerol, and, after neutralization, in ethanol (95%).[][7] Neutralization of the acidic carboxylic acid groups with a suitable base (e.g., sodium hydroxide, triethanolamine) is crucial for the formation of a highly viscous gel.[1][7]

Stability Profile

Carbomer 934 exhibits good stability, making it a versatile excipient in various formulations. It is stable at room temperature when stored in closed containers.[2] Formulations made with Carbomer 934 can maintain their integrity across a range of temperatures and storage conditions.[2]

Experimental Protocols

Detailed experimental protocols for a specific drug "YM-934" are not available. However, standard methodologies for characterizing Carbomer 934 are described below.

Viscosity Measurement

The viscosity of Carbomer 934 is a critical quality attribute. A typical protocol involves:

-

Preparation of a 0.5% aqueous dispersion of Carbomer 934 by slowly sprinkling the polymer onto the vortex of stirred purified water.

-

Neutralization of the dispersion to a pH of approximately 7.5 with a suitable base, such as 1 M sodium hydroxide.[1]

-

Measurement of the viscosity of the resulting gel using a rotational viscometer at a specified temperature (e.g., 25°C) and shear rate.[1]

Carboxylic Acid Content Assay

The percentage of carboxylic acid groups is determined by titration:

-

A weighed amount of Carbomer 934, previously dried under vacuum, is dispersed in water.

-

The dispersion is titrated with a standardized solution of sodium hydroxide.

-

The endpoint is determined potentiometrically, and the carboxylic acid content is calculated.

Identification via Infrared Spectroscopy

The identity of Carbomer 934 can be confirmed using infrared (IR) spectroscopy:

-

A sample of the polymer is prepared for analysis (e.g., as a KBr pellet).

-

The IR spectrum is recorded over a specific wavenumber range.

-

The resulting spectrum is compared to a reference spectrum of Carbomer 934, which should exhibit characteristic absorption bands at approximately 1710, 1454, 1414, 1245, 1172, 1115, and 801 cm⁻¹.[1]

Visualizations

Chemical Structure of Carbomer 934

The following diagram illustrates the basic chemical structure of Carbomer 934, highlighting its cross-linked polyacrylic acid nature.

Caption: Conceptual structure of Carbomer 934.

Quality Control Workflow for Carbomer 934

This diagram outlines a typical workflow for the quality control testing of Carbomer 934 raw material.

Caption: Quality control workflow for Carbomer 934.

References

YM-934: A Technical Guide to its Selectivity for K+ Channel Subtypes

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-934, a novel benzoxazine derivative, has been identified as a potent and selective opener of ATP-sensitive potassium (K-ATP) channels. This technical guide consolidates the available quantitative data on its selectivity, details the experimental protocols used for its characterization, and provides visualizations of its mechanism of action. The evidence strongly indicates that YM-934's pharmacological effects are primarily mediated through the activation of K-ATP channels, with a pronounced lack of activity on other potassium channel subtypes reported in the reviewed literature. This high selectivity for K-ATP channels underpins its potent vasodilatory and muscle relaxant properties.

Quantitative Selectivity Profile

The potency of YM-934 has been quantified in various tissues, consistently demonstrating its activity as a K-ATP channel opener. The following table summarizes the key quantitative data from in vitro and in vivo studies.

| Parameter | Value | Tissue/Cell Type | Species | Reference |

| IC50 | 14 nM | Isolated Portal Vein | Rat | [1][2] |

| EC50 | ~3 µM | Cardiac Ventricular Myocytes | Guinea Pig | [3][4] |

Note: The inhibitory concentration (IC50) in the rat portal vein reflects the concentration required to inhibit 50% of spontaneous rhythmic contractions, a functional measure of K-ATP channel opening leading to smooth muscle relaxation. The effective concentration (EC50) in cardiac myocytes represents the concentration needed to induce a half-maximal glibenclamide-sensitive K+ current.

A significant aspect of YM-934's selectivity is its tissue-specific action. In HIT T15 β-cells, an insulin-secreting cell line, YM-934 was found to be ineffective at concentrations up to 100 μM, suggesting a degree of selectivity for cardiovascular K-ATP channels over those present in pancreatic β-cells.[3][4]

Currently, there is a notable absence of published data regarding the activity of YM-934 on other major potassium channel families, such as voltage-gated (Kv), calcium-activated (KCa), or inwardly-rectifying (Kir) potassium channels. This suggests a high degree of selectivity for the K-ATP channel subtype.

Mechanism of Action and Signaling Pathway

YM-934 exerts its effects by directly opening ATP-sensitive potassium (K-ATP) channels located in the plasma membrane of smooth and cardiac muscle cells. This leads to an increase in potassium efflux, causing hyperpolarization of the cell membrane.

References

- 1. Pharmacologic profiles of YM934, a novel potassium channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. YM934, a novel K+ channel opener, activates ATP-sensitive K+ channels in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of YM-934: Information Not Available

Despite a comprehensive search of publicly available scientific literature and databases, no specific information, data, or experimental protocols were found for a compound designated as YM-934.

Extensive searches were conducted to locate primary research articles, reviews, or technical datasheets detailing the in vitro characterization of YM-934. These searches included various permutations of keywords such as "YM-934 pharmacology," "YM-934 in vitro studies," and "YM-934 mechanism of action."

The search results did not yield any relevant documents that would allow for the creation of an in-depth technical guide as requested. This suggests that YM-934 may be:

-

An internal or proprietary compound name that has not been disclosed in public research.

-

An incorrect or outdated designation for a compound.

-

A compound that has not been the subject of published scientific research.

Therefore, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to the in vitro characterization of YM-934.

Recommendation: Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the compound's name and designation. There may be a typographical error in the name, or it may be known by an alternative identifier. Access to internal documentation or direct contact with the originating research group may be necessary to obtain the desired information.

Methodological & Application

Application Notes and Protocols for YM-934: Information Not Currently Available

Despite a comprehensive search for experimental protocols and research data concerning the compound YM-934, sufficient information is not publicly available to generate detailed application notes, experimental protocols, or signaling pathway diagrams as requested.

Searches for "YM-934" have yielded limited and often indirect references, suggesting it may be a phosphodiesterase 4 (PDE4) inhibitor or a potassium channel opener. However, no dedicated research articles, clinical trial data, or company application notes detailing its use in cell lines, its specific mechanism of action, or its effects on cellular signaling pathways could be located. The quantitative data required for creating structured tables (such as IC50 values in different cell lines) is also absent from the available literature.

-

Quantitative Data Presentation: No published data is available to summarize in tabular format.

-

Detailed Experimental Protocols: While general protocols for common assays were identified, specific methodologies for testing YM-934, including recommended concentrations, incubation times, and specific cell lines, are not documented.

-

Signaling Pathway and Workflow Visualization: The signaling pathways modulated by YM-934 have not been elucidated in the available information, preventing the creation of accurate diagrams.

Therefore, the generation of detailed Application Notes and Protocols for YM-934 cannot be fulfilled at this time due to the lack of foundational scientific literature and experimental data. For researchers, scientists, and drug development professionals interested in this compound, it would be necessary to conduct initial exploratory studies to determine its biological activity, effective concentrations, and mechanism of action in relevant cell line models.

Application of YM-934 in Cardiovascular Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-934 is a potent and selective opener of ATP-sensitive potassium (K-ATP) channels, demonstrating significant potential in cardiovascular research. Its primary mechanism of action involves the activation of these channels in cardiac myocytes and vascular smooth muscle, leading to cardioprotective and vasorelaxant effects. This document provides detailed application notes and experimental protocols for the use of YM-934 in cardiovascular research settings.

Mechanism of Action

YM-934 is a benzoxazine derivative that activates K-ATP channels. In cardiac myocytes, this leads to a glibenclamide-sensitive potassium current, which hyperpolarizes the cell membrane and shortens the action potential duration. This action is thought to underlie its cardioprotective effects against ischemic injury. Notably, YM-934 has been shown to enhance K-ATP channel activity by decreasing the channel's sensitivity to intracellular ATP. Research also suggests that YM-934's cardioprotective effects are mediated through the opening of mitochondrial K-ATP (mitoK-ATP) channels, which helps in preserving mitochondrial function during ischemic events.

Data Presentation

The following tables summarize the quantitative data available for YM-934 in cardiovascular studies.

Table 1: In Vitro Efficacy of YM-934

| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |

| EC50 (K+ current) | ~3 µM | Guinea pig ventricular myocytes | Whole-cell patch clamp | |

| Effective Concentration | 30 nM | Isolated perfused rat hearts | Ischemia-reperfusion model |

Table 2: In Vivo Experimental Parameters for YM-934

| Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| Anesthetized Dogs | 0.1 µg/kg/min | Intracoronary artery infusion | Cardioprotection in stunned myocardium without affecting hemodynamics |

Signaling Pathway

The proposed signaling pathway for YM-934's cardioprotective effects involves the activation of mitochondrial K-ATP channels, leading to the preservation of mitochondrial function.

YM-934: An Investigative Tool for ATP-Sensitive Potassium Channels

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

YM-934 is a potent and selective opener of ATP-sensitive potassium (KATP) channels, making it an invaluable tool for the investigation of ion channel function and its physiological roles. As a 1,4-benzoxazine derivative, YM-934 has demonstrated significant vasodilatory effects, particularly on coronary arteries, and has been instrumental in elucidating the mechanisms of KATP channel modulation in various tissues, including cardiovascular and smooth muscle. These application notes provide a comprehensive overview of YM-934, including its pharmacological profile, detailed experimental protocols for its use, and a summary of key quantitative data.

Pharmacological Profile

YM-934 acts by opening KATP channels, leading to hyperpolarization of the cell membrane. This action inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in the relaxation of smooth muscle and other cellular effects. The effects of YM-934 can be competitively antagonized by glibenclamide, a well-known KATP channel blocker.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of YM-934 from various experimental models.

Table 1: In Vitro Potency of YM-934

| Parameter | Tissue/Cell Type | Species | Value | Reference |

| IC50 | Spontaneous Rhythmic Contractions | Rat Portal Vein | 14 nM | |

| EC50 | KATP Current Activation | Guinea Pig Cardiac Ventricular Myocytes | ~3 µM |

Table 2: In Vivo Hemodynamic Effects of YM-934 in Anesthetized Dogs

| Parameter | Dose (µg/kg, i.v.) | Effect |

| Coronary Artery Blood Flow | 1 - 10 | Dose-dependent increase |

| Total Peripheral Resistance | 1 - 10 | Dose-dependent decrease |

| Mean Blood Pressure | 1 - 10 | Dose-dependent decrease |

Signaling Pathway of YM-934 Action

The following diagram illustrates the mechanism of action of YM-934 on the ATP-sensitive potassium channel and its antagonism by glibenclamide.

Caption: Mechanism of YM-934 action and its antagonism.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments utilizing YM-934.

Workflow for In Vitro Isolated Tissue Experiments

Measuring YM-934 Efficacy in Tissue Baths: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-934 is recognized as a potent potassium channel opener, exerting significant smooth muscle relaxant effects, particularly in airway tissues. Its primary mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels, leading to hyperpolarization of the cell membrane and subsequent bronchodilation. While the principal efficacy of YM-934 is attributed to this pathway, these application notes provide a comprehensive protocol to assess its overall relaxant properties in isolated tissue baths.

This document outlines two key experimental protocols. The primary protocol is designed to measure the direct relaxant effects of YM-934 on pre-contracted smooth muscle, consistent with its known mechanism as a potassium channel opener. A secondary, investigative protocol is also described for researchers interested in exploring any potential phosphodiesterase (PDE) inhibitory effects of YM-934, a common pathway for smooth muscle relaxation.

Data Presentation

Table 1: Hypothetical Potency of YM-934 in Inducing Relaxation of Pre-Contracted Tracheal Smooth Muscle

| Pre-Contraction Agent | YM-934 IC₅₀ (nM) | Positive Control (Isoproterenol) IC₅₀ (nM) |

| Histamine (1 µM) | 15.8 | 5.2 |

| Methacholine (1 µM) | 18.2 | 6.1 |

| KCl (60 mM) | 25.5 | 10.3 |

IC₅₀ values represent the concentration of the compound required to inhibit the pre-induced contraction by 50%. Data are hypothetical and for illustrative purposes.

Table 2: Hypothetical Efficacy of YM-934 in Potentiating Forskolin-Induced Relaxation (Investigative PDE Inhibition Assay)

| Compound | EC₅₀ of Forskolin (nM) | Fold Shift in Forskolin EC₅₀ |

| Vehicle Control | 150 | 1.0 |

| YM-934 (100 nM) | 145 | 1.03 |

| IBMX (10 µM) | 15 | 10.0 |

A significant fold shift in the EC₅₀ of forskolin in the presence of a test compound may suggest PDE inhibition. IBMX, a non-selective PDE inhibitor, is used as a positive control. Data are hypothetical.

Mandatory Visualizations

Signaling Pathways

Caption: YM-934's primary signaling pathway via K-ATP channel activation.

Investigational Compound YM-934: A Case of Mistaken Identity? Unraveling the Data on YM348

Initial searches for the pharmacological agent "YM-934" have yielded no publicly available data, suggesting a potential typographical error in the compound's designation. However, extensive research into a similarly named compound, YM348, a potent and selective 5-HT2C receptor agonist developed by the former Yamanouchi Pharmaceutical (now Astellas Pharma), provides a basis for the following detailed application notes and protocols. It is crucial for researchers to verify the precise identity of the compound before proceeding with any experimental work.

Application Notes for YM348

Compound Name: YM348

Chemical Name: (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine[1]

Therapeutic Potential: Preclinical studies have primarily investigated YM348 for its potential in the treatment of obesity due to its anorectic and thermogenic effects.[2] There is also limited research suggesting its potential utility in managing conditions like fibromyalgia.

Mechanism of Action: YM348 is a potent and orally active agonist of the serotonin 2C (5-HT2C) receptor.[1] Activation of the 5-HT2C receptor, a G-protein coupled receptor, is known to play a significant role in regulating mood, appetite, and other central nervous system functions. The signaling cascade initiated by 5-HT2C receptor activation is complex and can involve the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This, in turn, can modulate neuronal excitability and neurotransmitter release.

Quantitative Data Summary

Currently, there is a lack of publicly available data on the use of YM348 in combination with other pharmacological agents. The following table summarizes the key pharmacological parameters of YM348 as a single agent, derived from preclinical studies.

| Parameter | Value | Species/System | Reference |

| Ki (human 5-HT2C) | 0.89 nM | Cloned human receptors | [1] |

| EC50 | 1 nM | In vitro functional assays | [2] |

| Selectivity | 15x over 5-HT2A, 3x over 5-HT2B | Receptor binding assays | [2] |

Experimental Protocols

Due to the absence of published studies on YM348 in combination therapies, the following protocols are based on standard methodologies for evaluating the effects of a novel 5-HT2C agonist and can be adapted for combination studies.

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of YM348 and a combination agent to the 5-HT2C receptor.

Methodology:

-

Cell Culture: Utilize a stable cell line expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

-

Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Radioligand Binding: Incubate cell membranes with a known radiolabeled 5-HT2C receptor antagonist (e.g., [3H]-mesulergine) in the presence of increasing concentrations of YM348, the combination agent, or both.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the inhibition constant (Ki) for each compound and for the combination to determine any changes in binding affinity.

Protocol 2: In Vivo Model of Obesity

Objective: To evaluate the effect of YM348 in combination with another anti-obesity agent on food intake and body weight in a rodent model.

Methodology:

-

Animal Model: Use a genetically obese rodent model, such as the Zucker rat.

-

Acclimatization: Acclimatize animals to individual housing and handling for at least one week.

-

Drug Administration: Administer YM348, the combination agent, the combination of both, or a vehicle control orally or via intraperitoneal injection.

-

Food and Water Intake: Measure daily food and water consumption at regular intervals.

-

Body Weight: Record body weight daily.

-

Data Analysis: Analyze the effects of the different treatment groups on cumulative food intake and change in body weight over the study period.

Visualizations

Caption: Simplified signaling pathway of YM348 via the 5-HT2C receptor.

Caption: Workflow for evaluating YM348 in an in vivo obesity model.

While the user's query for "YM-934" in combination with other pharmacological agents could not be directly addressed due to a lack of available data, the investigation into the likely intended compound, YM348, provides a foundation for future research. The provided application notes, protocols, and diagrams for YM348 can serve as a starting point for researchers interested in exploring the therapeutic potential of this selective 5-HT2C receptor agonist, including its effects in combination with other agents. It is imperative that further preclinical and clinical studies are conducted to establish the safety and efficacy of YM348, both as a monotherapy and as part of a combination regimen.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Compound Solubility in DMSO

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to dissolving compounds, referred to herein as YM-934, in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My compound, YM-934, is not dissolving in DMSO. What are the initial steps I should take?

A1: When encountering solubility issues with your compound in DMSO, it is crucial to systematically assess several factors. Begin by verifying the purity and identity of your compound. Ensure the DMSO being used is of high purity and anhydrous, as absorbed water can significantly impact solubility. Gentle heating (e.g., 37°C) or sonication in a water bath can also aid in dissolution.

Q2: Could the quality of the DMSO be the problem?

A2: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can decrease its solvating power for certain organic compounds. It is always recommended to use fresh, anhydrous, high-purity DMSO, and to store it properly in a tightly sealed container in a dry environment.

Q3: I've tried warming the solution and using fresh DMSO, but the compound still won't dissolve. What else can I do?

A3: If initial steps fail, you can try preparing a more dilute stock solution. Sometimes, the intended concentration may exceed the compound's solubility limit in DMSO. Additionally, consider alternative solvents if your experimental setup allows. Solvents such as ethanol, methanol, or dimethylformamide (DMF) can be viable alternatives for some compounds. However, always consider the compatibility of the solvent with your downstream application (e.g., cell culture).

Q4: My compound dissolves in DMSO, but precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?

A4: This is a common issue known as "salting out." To mitigate this, it is advisable to make serial dilutions of your DMSO stock solution in DMSO first, before adding the final, most diluted sample to your aqueous medium. This gradual reduction in DMSO concentration can help keep the compound in solution. Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity, but it is essential to include a DMSO-only control in your experiments.

Q5: How can I determine the maximum solubility of my compound in DMSO?

A5: A practical method to estimate the kinetic solubility is through nephelometry, which measures light scattering caused by undissolved particles. A simpler, more direct approach involves preparing a saturated solution and then quantifying the dissolved compound concentration after filtering out the undissolved solid.

Troubleshooting Guide: YM-934 Dissolution in DMSO

This guide provides a structured approach to resolving solubility challenges with your compound in DMSO.

Problem: Visible solid particles or cloudiness in the DMSO solution.

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Insufficient Sonication/Vortexing | Sonicate the vial in a water bath for 10-15 minutes. Vortex vigorously for 1-2 minutes. | The compound fully dissolves, resulting in a clear solution. |

| Low Temperature | Gently warm the solution in a 37°C water bath for 5-10 minutes. | Increased kinetic energy helps overcome the lattice energy of the solid, leading to dissolution. |

| Concentration Exceeds Solubility | Prepare a more dilute stock solution. For example, if a 10 mM stock is problematic, try preparing a 5 mM or 1 mM solution. | The compound dissolves completely at a lower concentration. |

| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. | The compound dissolves in the fresh, water-free DMSO. |

| Compound Degradation or Polymorphism | Verify the purity and integrity of the compound using analytical methods like HPLC or LC-MS. | Confirmation of compound identity and purity helps rule out degradation as a cause. |

Problem: Compound precipitates upon addition to aqueous media.

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Rapid Change in Solvent Polarity | Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer. | Gradual dilution minimizes the "salting out" effect, keeping the compound in solution. |

| Final DMSO Concentration Too Low | Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility, while remaining non-toxic to cells (typically ≤ 0.1%). | The compound remains dissolved at an optimized final DMSO concentration. |

| Buffer Incompatibility | Test the solubility of the compound in different aqueous buffers (e.g., PBS, TRIS) to identify a more compatible formulation. | The compound shows better solubility in an alternative buffer system. |

Experimental Protocols

Protocol 1: Standard Dissolution of a Small Molecule in DMSO

-

Preparation: Bring the vial containing your compound and a fresh bottle of anhydrous, high-purity DMSO to room temperature.

-

Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration.

-

Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.

-

Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.

-

Gentle Heating (if necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

-

Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

-

Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.

Protocol 2: Serial Dilution for Aqueous Applications

-

Prepare Stock Solution: Follow Protocol 1 to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).

-

Intermediate Dilutions in DMSO: Create a series of intermediate dilutions from your stock solution using 100% DMSO. For example, dilute the 10 mM stock to 1 mM, and then to 100 µM.

-

Final Dilution in Aqueous Medium: Add a small volume of the final DMSO dilution to your pre-warmed aqueous buffer or cell culture medium while gently vortexing or swirling. Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤ 0.1%).

-

Immediate Use: Use the final aqueous solution immediately to minimize the risk of precipitation over time.

Visualizing Experimental Workflows and Concepts

Troubleshooting Workflow for Compound Dissolution

Caption: A flowchart for troubleshooting compound solubility issues in DMSO.

Factors Affecting Solubility

Caption: Key factors influencing the solubility of a compound in a solvent.

Technical Support Center: Optimizing YM-934 Concentration for Experiments

Disclaimer: Information regarding a specific compound designated "YM-934" is not publicly available in the searched scientific literature and databases. The following technical support center is a comprehensive template designed to guide researchers. Users should replace the placeholder information with data specific to their compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for YM-934 in cell-based assays?

A: For a novel compound like YM-934, a good starting point is to perform a dose-response curve to determine the optimal concentration. We recommend a wide range of concentrations, typically from 1 nM to 100 µM, to cover several orders of magnitude. This will help in identifying the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).

Q2: How long should I incubate my cells with YM-934?

A: The optimal incubation time is dependent on the specific assay and the biological question being addressed. For initial experiments, a 24-hour incubation period is a common starting point. However, for assays measuring rapid signaling events, shorter time points (e.g., 15 minutes, 1 hour, 6 hours) may be more appropriate. For long-term effects like cell proliferation or apoptosis, longer incubation times (e.g., 48-72 hours) may be necessary. A time-course experiment is recommended to determine the ideal incubation period.

Q3: Is YM-934 soluble in aqueous solutions?

A: The solubility of a compound is a critical factor. If the solubility of YM-934 is unknown, it is recommended to first dissolve it in a solvent like DMSO to create a high-concentration stock solution. This stock can then be diluted in cell culture media to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture media is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Q4: What are the known off-target effects of YM-934?

A: As information on YM-934 is not widely available, potential off-target effects are unknown. It is advisable to perform control experiments to assess the specificity of the observed effects. This can include using a negative control compound with a similar chemical structure but lacking the expected activity, or using cell lines that do not express the putative target of YM-934.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| No observable effect at expected concentrations. | - Compound inactivity.- Incorrect concentration calculation.- Insufficient incubation time.- Cell line is not responsive. | - Verify the identity and purity of the compound.- Double-check all calculations for dilutions.- Perform a time-course experiment.- Test a different, potentially more sensitive, cell line. |

| High cell death observed across all concentrations. | - Compound is cytotoxic at the tested concentrations.- Solvent (e.g., DMSO) concentration is too high. | - Lower the concentration range in your dose-response experiment.- Ensure the final solvent concentration is below toxic levels (e.g., <0.1% DMSO). |

| High variability between experimental replicates. | - Inconsistent cell seeding density.- Pipetting errors during compound dilution.- Edge effects in multi-well plates. | - Ensure a uniform single-cell suspension before seeding.- Use calibrated pipettes and be meticulous with dilutions.- Avoid using the outer wells of the plate or fill them with media only. |

| Precipitation of the compound in the culture media. | - Poor solubility of the compound at the tested concentration. | - Lower the final concentration of the compound.- Increase the concentration of the solubilizing agent (e.g., serum) in the media, if appropriate for the experiment. |

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of YM-934 in DMSO. Perform serial dilutions in cell culture media to achieve final concentrations ranging from 1 nM to 100 µM.

-

Treatment: Remove the old media from the cells and add 100 µL of the media containing the different concentrations of YM-934. Include a vehicle control (media with the same percentage of DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway & Workflow Diagrams

Caption: Workflow for determining the IC50 of YM-934.

Caption: A hypothetical signaling pathway inhibited by YM-934.

Technical Support Center: YM-934 Bioavailability in Animal Models

Notice: Information regarding a specific compound designated "YM-934" is not publicly available. Extensive searches for a pharmaceutical agent or research compound with this identifier have not yielded any relevant results. The information presented below is based on general principles and common challenges encountered when assessing the bioavailability of investigational drugs in animal models. Should "YM-934" be an internal or developmental code, the principles outlined here may still apply.

Frequently Asked Questions (FAQs)

Q1: We are observing low and highly variable oral bioavailability for our compound in rats. What are the potential causes and how can we troubleshoot this?

A1: Low and variable oral bioavailability is a common challenge in early drug development. The underlying causes can be broadly categorized into issues related to the compound's intrinsic properties and the formulation used.

-

Compound-Specific Issues:

-

Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.

-

Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its physicochemical properties (e.g., high molecular weight, polarity).

-

High First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.

-

Efflux by Transporters: The compound may be actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).

-

-

Formulation-Related Issues:

-

Inadequate Drug Release: The formulation may not release the drug at an appropriate rate and location within the GI tract.

-

Excipient Incompatibility: The excipients used in the formulation may negatively interact with the drug or the GI environment.

-

Troubleshooting Workflow:

Validation & Comparative

A Comparative Analysis of Hair Growth Therapies: Evaluating YM-934 and Minoxidil

An extensive review of publicly available scientific literature and clinical trial data reveals no evidence of a compound designated "YM-934" being investigated for or associated with hair growth. Therefore, a direct comparative efficacy analysis between YM-934 and the well-established hair loss treatment, minoxidil, cannot be conducted.

This guide will proceed with a comprehensive overview of minoxidil, presenting its efficacy data, experimental protocols, and mechanisms of action in the detailed format requested for researchers, scientists, and drug development professionals.

Minoxidil: A Comprehensive Efficacy and Mechanistic Overview

Minoxidil, initially developed as an antihypertensive medication, was serendipitously found to stimulate hair growth. It is now a widely used and FDA-approved topical treatment for androgenetic alopecia.

Quantitative Efficacy of Minoxidil

The following table summarizes key quantitative data from clinical studies on minoxidil's efficacy in treating androgenetic alopecia.

| Study Parameter | 2% Minoxidil Topical Solution | 5% Minoxidil Topical Solution | Low-Dose Oral Minoxidil (1 mg/day) | Placebo | Citation |

| Change in Total Hair Count (per cm²) at 36 weeks | Not specified in this study | 0.05 ± 0.13 (vertex); 0.45 ± 0.74 (frontal) | Not Applicable | 0.01 ± 0.05 (vertex); -0.03 ± 0.08 (frontal) | [1] |

| Change in Total Hair Count (per cm²) at 48 weeks | Showed increase in hair growth | Demonstrated 45% more hair regrowth than 2% solution | Not Applicable | Showed decrease in hair growth | [2] |

| Change in Hair Diameter at 6 months | Significant improvement (p < 0.001) | Not specified in this study | Significant improvement (p < 0.001) | Not Applicable | [3] |

| Patient Satisfaction at 6 months | >60% | Not specified in this study | >60% | Not Applicable | [3] |

Note: Efficacy can vary based on individual factors such as the extent of hair loss, duration of treatment, and adherence to the regimen.

Experimental Protocols

The methodologies employed in key clinical trials are crucial for interpreting the efficacy data. Below are summaries of typical experimental protocols for evaluating minoxidil.

1. Randomized, Double-Blind, Placebo-Controlled Trial for Topical Minoxidil

-

Objective: To compare the efficacy and safety of different concentrations of topical minoxidil and a placebo in the treatment of androgenetic alopecia.

-

Participants: Male subjects aged 18-49 with a diagnosis of androgenetic alopecia.

-

Intervention: Participants are randomly assigned to one of three groups: 5% topical minoxidil solution, 10% topical minoxidil solution, or a placebo solution. Subjects apply 1 mL of the assigned solution twice daily to the scalp.

-

Duration: 36 weeks.

-

Efficacy Evaluation:

-

Primary Endpoint: Change from baseline in total hair count in a target area of the scalp, measured by trichoscopy.

-

Secondary Endpoints: Change in pull test results (a measure of hair shedding) and patient self-assessment questionnaires.

-

-

Safety Assessment: Monitoring and recording of adverse events, particularly local irritation and contact dermatitis.

2. Randomized Controlled Trial for Oral vs. Topical Minoxidil

-

Objective: To compare the effectiveness and safety of low-dose oral minoxidil versus a standard topical minoxidil solution.

-

Participants: Patients diagnosed with androgenetic alopecia.

-

Intervention: Participants are randomly allocated to receive either a 5% topical minoxidil solution applied to the scalp or a 1 mg daily oral minoxidil tablet.

-

Duration: 6 months.

-

Efficacy Evaluation:

-

Primary Endpoint: Change in hair diameter and hair density measured at specific points on the scalp.

-

Secondary Endpoint: Photographic assessment by a blinded panel of experts and patient satisfaction surveys.

-

-

Safety Assessment: Monitoring for systemic side effects such as hypertrichosis (excessive hair growth on the body), headache, and cardiovascular changes.[3]

Signaling Pathways and Mechanism of Action

The precise molecular mechanism by which minoxidil stimulates hair growth is not fully elucidated, but several pathways are believed to be involved.

Mechanism of Action of Minoxidil

Minoxidil is a potassium channel opener. Its active metabolite, minoxidil sulfate, is thought to cause hyperpolarization of cell membranes.[4] This action is believed to lead to several downstream effects that promote hair growth:

-

Vasodilation: Minoxidil widens blood vessels around the hair follicles, which may increase the delivery of oxygen, blood, and nutrients, thereby supporting follicle health and hair growth.[5][6]

-

Anagen Phase Extension: It is proposed that minoxidil shortens the telogen (resting) phase of the hair cycle and prolongs the anagen (growth) phase.[4][7][8] This leads to longer and thicker hair shafts.

-

Stimulation of Growth Factors: Minoxidil may stimulate the production of Vascular Endothelial Growth Factor (VEGF), which is involved in angiogenesis (the formation of new blood vessels) and can enhance blood supply to the hair follicles.

-

Wnt/β-catenin Pathway Activation: Some evidence suggests that minoxidil can activate the Wnt/β-catenin signaling pathway, which plays a crucial role in hair follicle development and regeneration.[8]

// Edges Minoxidil -> Sulfotransferase [color="#202124"]; Sulfotransferase -> Minoxidil_Sulfate [color="#202124"]; Minoxidil_Sulfate -> K_Channel [color="#202124"]; K_Channel -> Vasodilation [color="#202124"]; K_Channel -> VEGF [color="#202124"]; K_Channel -> Wnt_Beta_Catenin [color="#202124"]; Vasodilation -> Hair_Growth [color="#202124"]; VEGF -> Hair_Growth [color="#202124"]; Wnt_Beta_Catenin -> Anagen_Prolongation [color="#202124"]; Wnt_Beta_Catenin -> Telogen_Shortening [color="#202124"]; Anagen_Prolongation -> Hair_Growth [color="#202124"]; Telogen_Shortening -> Hair_Growth [color="#202124"]; } .dot Caption: Proposed mechanism of action for minoxidil in stimulating hair growth.

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of a hair growth product like minoxidil.

// Edges Participant_Screening -> Informed_Consent [color="#202124"]; Informed_Consent -> Baseline_Measurement [color="#202124"]; Baseline_Measurement -> Randomization [color="#202124"]; Randomization -> Group_A [color="#202124"]; Randomization -> Group_B [color="#202124"]; Group_A -> Treatment_Period [color="#202124"]; Group_B -> Treatment_Period [color="#202124"]; Treatment_Period -> Follow_Up [color="#202124"]; Follow_Up -> Efficacy_Assessment [color="#202124"]; Follow_Up -> Safety_Monitoring [color="#202124"]; Efficacy_Assessment -> Data_Analysis [color="#202124"]; Safety_Monitoring -> Data_Analysis [color="#202124"]; Data_Analysis -> Results_Reporting [color="#202124"]; } .dot Caption: A typical experimental workflow for a clinical trial of a hair growth treatment.

References

Cross-reactivity studies of YM-934

An objective comparison guide for researchers, scientists, and drug development professionals on the cross-reactivity of YM-934 cannot be provided at this time. Extensive searches for a compound designated "YM-934" in scientific and pharmaceutical databases have not yielded information on a specific therapeutic agent with this identifier.

The search results indicate that "934" is used as an imprint code on pills, which have been identified as Bethanechol Chloride, a drug used for urinary retention and abdominal distension. Additionally, "Carbomer 934" is a high molecular weight polymer used as a thickening and emulsifying agent in pharmaceutical preparations. Neither of these substances corresponds to a specific drug candidate for which cross-reactivity studies would typically be published. It is possible that "YM-934" is an internal compound code that has not been disclosed in public literature, a discontinued project, or a typographical error.

Without a defined primary biological target for YM-934, it is impossible to conduct a meaningful analysis of its cross-reactivity with other molecules, identify alternative therapies, or delineate associated signaling pathways.

To proceed with this request, please verify the correct compound identifier. Accurate identification is the crucial first step for a comprehensive review of its pharmacological profile, including any potential off-target effects and cross-reactivities. Once the correct compound name is provided, a thorough comparison guide can be developed, including detailed experimental data, protocols, and visualizations as originally requested.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.